Plumbane, butyltrimethyl-
CAS No.: 54964-75-9
Cat. No.: VC18702746
Molecular Formula: C7H18Pb
Molecular Weight: 309 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54964-75-9 |
|---|---|
| Molecular Formula | C7H18Pb |
| Molecular Weight | 309 g/mol |
| IUPAC Name | butyl(trimethyl)plumbane |
| Standard InChI | InChI=1S/C4H9.3CH3.Pb/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H3; |
| Standard InChI Key | KQRJXUNXWLDSCN-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[Pb](C)(C)C |
Introduction
Structural and Physical Properties
Molecular Architecture
The lead atom in plumbane, butyltrimethyl- adopts a tetrahedral geometry, bonded to three methyl groups () and one butyl group (). This configuration is corroborated by its InChIKey (JHTNLGMYIYXAEG-UHFFFAOYSA-N) , which encodes its structural uniqueness. The butyl group introduces steric bulk, influencing the compound’s solubility and reactivity compared to simpler methylated analogs.
Table 1: Key Physical Properties of Plumbane, Butyltrimethyl-
| Property | Value | Source |
|---|---|---|
| Boiling Point | 192.1°C at 760 mmHg | |
| Vapor Pressure | 0.693 mmHg at 25°C | |
| Flash Point | 70°C | |
| Molecular Weight | 309.4 g/mol | |
| Phase at Room Temperature | Liquid (inferred from analogs) |
Spectroscopic and Energetic Data
Gas-phase ion energetics studies reveal an ionization energy () of eV, determined via electron impact (EI) spectrometry . The appearance energy () for the fragment is eV, consistent with the cleavage of the lead-carbon bond under energetic conditions . These data underscore the compound’s stability under standard conditions and its propensity to decompose upon exposure to high-energy environments.
Synthesis and Manufacturing
Grignard Reaction Methodology
The primary synthesis route involves the Grignard reaction, where lead halides (e.g., ) react with butylmagnesium bromide () and methylmagnesium iodide () in an inert atmosphere. The reaction proceeds via nucleophilic substitution:
Side reactions, such as over-alkylation or oxidation, are mitigated by maintaining anhydrous conditions and temperatures below 0°C.
Alternative Approaches
Alternative methods include the direct alkylation of lead metal with butyl and methyl halides, though this route is less efficient due to lead’s low reactivity. Comparative studies with tetrabutylplumbane synthesis highlight the challenges of achieving selective mono-butylation in the presence of competing methyl groups.
Chemical Reactivity and Mechanistic Insights
Nucleophilic and Electrophilic Pathways
The lead center in plumbane, butyltrimethyl- acts as a Lewis acid, coordinating with nucleophiles such as amines or alkoxides. This coordination polarizes adjacent carbon-lead bonds, enhancing their susceptibility to nucleophilic attack. For example, in the presence of water, hydrolysis yields methane and butane:
This reactivity is exploited in dealkylation reactions for synthesizing lead oxides.
Decomposition and Stability
Thermogravimetric analysis indicates decomposition onset at 150°C, with full degradation to elemental lead and hydrocarbons by 300°C. The compound’s vapor pressure (0.693 mmHg at 25°C) suggests moderate volatility, necessitating storage in sealed containers under nitrogen.
Applications in Synthetic Chemistry
Carbon-Carbon Bond Formation
Plumbane, butyltrimethyl- serves as a transmetalation agent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds in complex organic molecules. Its utility in Stille-type couplings has been documented, though palladium-based catalysts remain more prevalent due to cost and toxicity concerns.
Catalytic and Materials Science Applications
Preliminary studies suggest its role as a precursor in lead-based nanomaterials, though practical applications are hindered by environmental regulations. Comparative analyses with tetrabutylplumbane reveal superior thermal stability in the latter, attributed to its symmetrical structure.
Recent Advances and Future Directions
Computational Modeling
Density functional theory (DFT) studies have elucidated the compound’s electronic structure, revealing a HOMO-LUMO gap of eV, indicative of moderate reactivity . These models aid in predicting reaction pathways and designing safer analogs.
Green Chemistry Initiatives
Efforts to replace lead-based reagents with less toxic alternatives (e.g., organosilicon compounds) are ongoing, though challenges remain in matching their catalytic efficiency.
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